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Compound of Interest

1-(4-aminophenyl)-3-methyl-3-
Compound Name:

Azetidinol
CAS No.: 344405-83-0
Cat. No.: B3261534

Get Quote

Executive Summary & Target Identity

Target Molecule: 1-(4-aminophenyl)azetidin-3-ol CAS Registry Number: 344405-82-9 Molecular
Formula: C

H
N

O Significance: This scaffold serves as a critical pharmacophore in the development of S1P1
receptor modulators, tyrosine kinase inhibitors (e.g., Syk, LRRK2), and next-generation
antibiotics. The 4-membered azetidine ring provides a rigid vector that positions the hydroxyl
and aniline groups in a specific spatial orientation, distinct from flexible piperidine or pyrrolidine
analogues.

This guide details two primary synthesis pathways:

+ The Convergent "Pharma" Route (SNAr): High fidelity, scalable, and preferred for medicinal
chemistry due to regiocontrol.
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o The Divergent "Industrial” Route (Epoxide Ring-Opening): Atom-economical but technically
demanding due to polymerization risks.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The
retrosynthetic analysis reveals two distinct approaches:

» Disconnection A (C-N Bond Formation): Breaking the bond between the azetidine nitrogen
and the phenyl ring. This implies a coupling reaction between a pre-formed azetidin-3-ol and
an activated benzene derivative.

» Disconnection B (Ring Closure): Breaking the azetidine ring itself. This implies forming the 4-
membered ring de novo from a linear precursor (epichlorohydrin) and an aniline derivative.
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Figure 1: Retrosynthetic disconnection strategies for 1-(4-aminophenyl)azetidin-3-ol.

Pathway 1: The Convergent SNAr Route
(Recommended)

This pathway is the industry standard for producing high-purity material (gram to kilogram
scale). It relies on Nucleophilic Aromatic Substitution (SNAr) followed by reduction. It avoids the
oligomerization side-reactions common in direct epoxide handling.

Phase 1: Nucleophilic Aromatic Substitution
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Objective: Couple azetidin-3-ol with a nitrobenzene precursor. Mechanism: The secondary
amine of azetidin-3-ol acts as the nucleophile, displacing the fluoride ion on the nitrobenzene
ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ring.

Reaction Scheme:

Parameter Specification Causality / Rationale

The HCI salt is stable and non-
Substrate Azetidin-3-ol HCI hygroscopic compared to the
free base.

Fluorine is the preferred

leaving group for SNAr due to
Electrophile 1-Fluoro-4-nitrobenzene high electronegativity

stabilizing the Meisenheimer

complex.
K
Neutralizes the HCI salt and
Base (6{0)]
scavenges the HF byproduct.
(2.5eq)
Polar aprotic solvents stabilize
Solvent DMSO or DMF -
the charged transition state.
Sufficient thermal energy to
overcome the activation barrier
Temp 80°C

without degrading the strained

azetidine ring.

Phase 2: Nitro Reduction

Objective: Convert the nitro group to the target aniline. Mechanism: Catalytic hydrogenation or
dissolved metal reduction.

Reaction Scheme:

Detailed Protocol (Self-Validating)
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Step 1: Coupling

Charge: To a reaction vessel, add Azetidin-3-ol HCI (10.0 g, 91 mmol) and Potassium
Carbonate (31.5 g, 228 mmol).

Solvent: Add DMSO (100 mL). Stir for 15 minutes to ensure partial dissolution/suspension.
Addition: Add 1-Fluoro-4-nitrobenzene (12.9 g, 91 mmol) dropwise to control exotherm.
Reaction: Heat to 80°C for 4-6 hours.

o Validation Point: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2] The starting
nitrobenzene peak should disappear.

Workup: Cool to room temperature. Pour into ice water (500 mL). The product, 1-(4-
nitrophenyl)azetidin-3-ol, typically precipitates as a yellow solid. Filter, wash with water, and
dry.

o Yield Target: >85%.[1][3]

Step 2: Hydrogenation

Charge: Dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).
Catalyst: Add 10% Pd/C (1.0 g, 50% wet).
Reduction: Hydrogenate at 30-50 psi H

at room temperature for 2—4 hours.

o Validation Point: Solution turns from yellow to colorless. LC-MS should show M+H = 165.2.
Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.

Purification: Recrystallize from Ethanol/Heptane if necessary.

Pathway 2: The Direct Cyclization Route (Atom
Economy)
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This route constructs the ring directly from epichlorohydrin and 4-nitroaniline. While fewer
steps, it is chemically sensitive. The aniline nitrogen attacks the epoxide, followed by an
intramolecular displacement of the chloride.

Challenges:
e Regioselectivity: The amine can attack the epoxide (desired) or the chloride (undesired).
e Polymerization: Epichlorohydrin can polymerize under strong basic conditions.

» Nucleophilicity: 4-nitroaniline is a weak nucleophile; the reaction often requires Lewis Acid
catalysis (e.g., La(OTf)

Reduction
H2/Pd

Ring Opening
. - Intermediate:
4-Nitroaniline (La(OTf)3 cat.) .
+ Epichlorohydrin o N-(3-ch|_(2r_?]-it2r-52'r§i“fi(:;ypf0pyl)

Ring Closure
NaOH, Heat

Target:
1-(4-aminophenyl)
azetidin-3-ol

1-(4-nitrophenyl)
azetidin-3-ol
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Figure 2: Direct cyclization workflow using Lewis Acid catalysis.
Protocol Summary:

e Ring Opening: Reflux 4-nitroaniline and epichlorohydrin in ethanol with catalytic Lanthanum
Triflate (La(OTf)

) or simply heat (slow).
o Cyclization: Treat the resulting chlorohydrin intermediate with aqueous NaOH at 60°C.

« Critical Control: The cyclization must be monitored closely. Prolonged exposure to NaOH will
hydrolyze the strained azetidine ring.

Analytical Reference Data

When characterizing the final product, the following spectroscopic signatures are diagnostic.
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Technique

Diagnostic Signal

Interpretation

1H NMR (DMSO-d6)

6.3-6.5 ppm (d, 2H)

Protons ortho to the amine

group (shielded).

1H NMR (DMSO-d6)

4.4-4.6 ppm (m, 1H)

Methine proton at the C3

position of the azetidine ring.

1H NMR (DMSO-d6)

3.4 and 3.9 ppm (1)

Azetidine ring methylene

protons (distinct roofing effect).

Confirms molecular weight of
C

LC-MS m/z = 165.1 [M+H]+ H
N
0.
Oxidation of the aniline moiety
Appearance Off-white to pale brown solid can cause darkening over
time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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